2-((Diphenylphosphoryl)methyl)-2,3-dimethylbutanal
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Overview
Description
2-((Diphenylphosphoryl)methyl)-2,3-dimethylbutanal is an organic compound that belongs to the class of organophosphorus compounds. These compounds are characterized by the presence of phosphorus atoms bonded to carbon atoms. The compound is notable for its unique structure, which includes a diphenylphosphoryl group attached to a butanal backbone. This structure imparts specific chemical properties and reactivity, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Diphenylphosphoryl)methyl)-2,3-dimethylbutanal typically involves the reaction of diphenylphosphine oxide with an appropriate aldehyde under controlled conditions. One common method includes the use of a Grignard reagent, which reacts with diphenylphosphine oxide to form the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and is followed by purification steps such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-((Diphenylphosphoryl)methyl)-2,3-dimethylbutanal undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphoryl group is replaced by other nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the stability of the compound .
Major Products Formed
The major products formed from these reactions include various phosphine oxides, phosphines, and substituted derivatives of the original compound.
Scientific Research Applications
2-((Diphenylphosphoryl)methyl)-2,3-dimethylbutanal has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins .
Mechanism of Action
The mechanism of action of 2-((Diphenylphosphoryl)methyl)-2,3-dimethylbutanal involves its interaction with specific molecular targets and pathways. The phosphoryl group can form strong bonds with metal ions, making it an effective ligand in coordination complexes. These complexes can exhibit unique catalytic properties and reactivity. Additionally, the compound’s structure allows it to participate in various chemical reactions, influencing its behavior in different environments .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other organophosphorus compounds such as:
- Diphenylphosphine oxide
- Triphenylphosphine
- Diphenylphosphoryl azide
Comparison
Compared to these similar compounds, 2-((Diphenylphosphoryl)methyl)-2,3-dimethylbutanal is unique due to its specific structure, which includes a butanal backbone. This structure imparts distinct chemical properties and reactivity, making it suitable for specific applications that other compounds may not be able to fulfill .
Properties
CAS No. |
89358-77-0 |
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Molecular Formula |
C19H23O2P |
Molecular Weight |
314.4 g/mol |
IUPAC Name |
2-(diphenylphosphorylmethyl)-2,3-dimethylbutanal |
InChI |
InChI=1S/C19H23O2P/c1-16(2)19(3,14-20)15-22(21,17-10-6-4-7-11-17)18-12-8-5-9-13-18/h4-14,16H,15H2,1-3H3 |
InChI Key |
BNJWMWZRTAUIDW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)(CP(=O)(C1=CC=CC=C1)C2=CC=CC=C2)C=O |
Origin of Product |
United States |
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